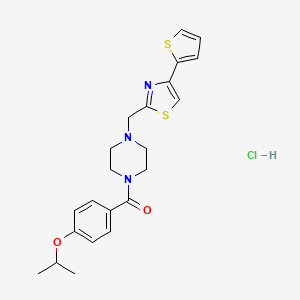

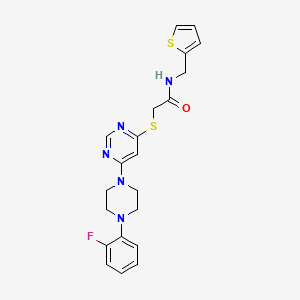

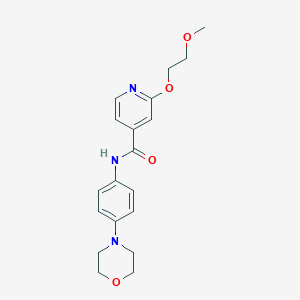

![molecular formula C9H16ClNO B2466517 N-[-4-chlorobut-2-en-1-yl]-2,2-dimethylpropanamide CAS No. 1562358-53-5](/img/structure/B2466517.png)

N-[-4-chlorobut-2-en-1-yl]-2,2-dimethylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about its appearance or state under standard conditions.

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions. The yield and purity of the product at each step would also be considered.Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, or computational methods.Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This could include reactions where the compound is a reactant (used up) or a catalyst (not used up). The conditions needed for these reactions and the products formed would be studied.Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties like acidity/basicity, reactivity with other compounds, and flammability might also be studied.科学的研究の応用

Chemical Synthesis and Structural Analysis

- N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide has been synthesized and used as a versatile reagent for preparing imidazole-amine ligands. This compound aids in reductive amination reactions with primary and secondary amines, offering a way to create a series of ligands with second coordination sphere functional groups (Cheruzel et al., 2011).

- The crystal structure of 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide was determined, showcasing its potential for structural analysis and possibly aiding in understanding the chemical's interactions and properties (Huang Ming-zhi et al., 2005).

Complex Formation and Spectrophotometry

- The compound 3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide can form a stable complex with Fe(Ⅲ) in the presence of surfactant sodium dodecyl sulfonate, which is significant in spectrophotometry. This method offers a straightforward and reliable means to determine 3-chloro-N-hydroxy-2,2-dimethylpropanamide in aqueous solutions (L. Shu, 2011).

Catalytic Processes and Synthesis

- A study discussed a new process of catalytic pyrolysis for preparing N,N-dimethylacrylamide, where N,N-dimethylpropanamide (DMAA) is used. The study examined the main reaction conditions affecting DMAA conversion, providing insights into the chemical's role in catalytic processes (Pu Zhong-wei, 2008).

- The preparation and determination of the crystal structure of the bulky secondary amide N-(2,6-diisopropylphenyl)-2,2-dimethylpropanamide were reported. The findings contribute to our understanding of the structural intricacies of such compounds and their potential applications in various chemical contexts (Leila Mokhtabad Amrei et al., 2018).

Safety And Hazards

The compound’s impact on human health and the environment would be assessed. This could involve studying its toxicity, potential for causing cancer (carcinogenicity), ability to cause genetic mutations (mutagenicity), and effects on reproduction (reproductive toxicity). Its physical hazards, like flammability or reactivity, would also be considered.

将来の方向性

Future directions could involve finding new syntheses for the compound, discovering new reactions it can undergo, or new applications for it. If the compound is biologically active, developing it into a drug could be a future direction.

Please note that this is a general guide, and the specifics could vary depending on the exact compound and the context in which it’s being studied. For a detailed analysis of a specific compound, consulting scientific literature or a chemistry professional would be necessary.

特性

IUPAC Name |

N-[(E)-4-chlorobut-2-enyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO/c1-9(2,3)8(12)11-7-5-4-6-10/h4-5H,6-7H2,1-3H3,(H,11,12)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBJTFIKFJVVDS-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC=CCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)NC/C=C/CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[-4-chlorobut-2-en-1-yl]-2,2-dimethylpropanamide | |

CAS RN |

1562358-53-5 |

Source

|

| Record name | N-[-4-chlorobut-2-en-1-yl]-2,2-dimethylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

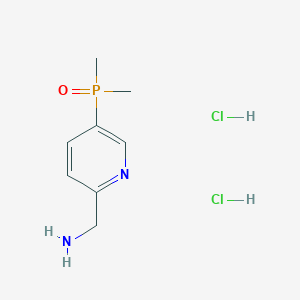

![6-methyl-2-[(2-methylphenyl)methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B2466441.png)

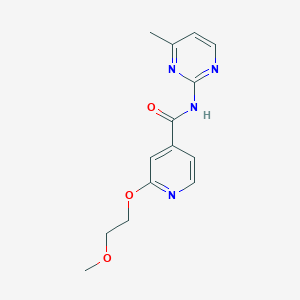

amine hydrochloride](/img/structure/B2466444.png)

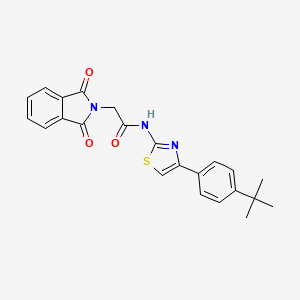

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2466445.png)

![2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2466454.png)

![1-Spiro[2H-indole-3,1'-cyclobutane]-1-ylprop-2-en-1-one](/img/structure/B2466456.png)